

A Comparative In Vivo Analysis of SHP2 Inhibitors: IACS-15414 vs. TNO155

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Compound of Interest		
Compound Name:	IACS-15414	
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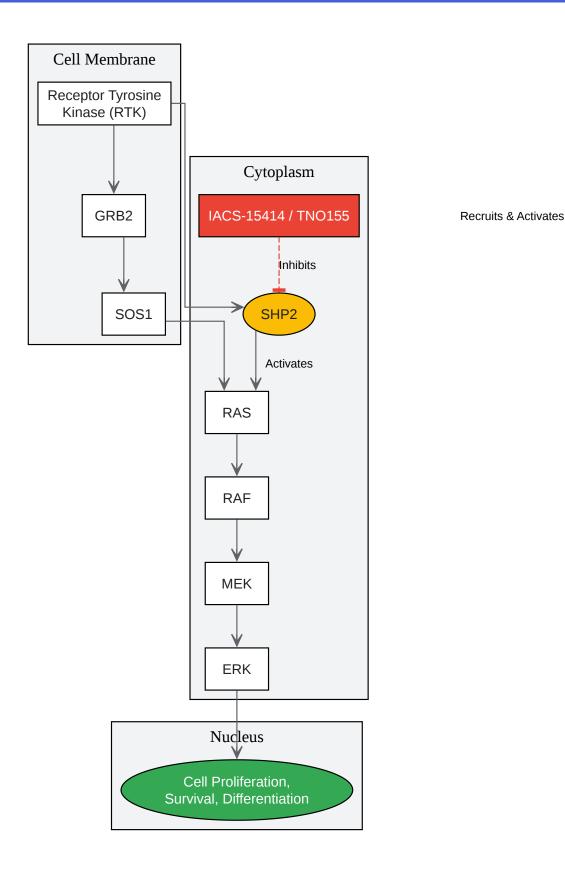
A detailed examination of the preclinical in vivo efficacy of two promising SHP2 inhibitors, IACS-15414 and TNO155, reveals their potential in targeting receptor tyrosine kinase (RTK)-driven and KRAS-mutant cancers. While both demonstrate potent anti-tumor activity, available data provides a more comprehensive picture of TNO155's efficacy in various xenograft models, particularly in neuroblastoma, whereas in vivo data for IACS-15414 is less detailed in the public domain.

Both IACS-15414 and TNO155 are allosteric inhibitors of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the MAPK signaling pathway.[1][2] Dysregulation of SHP2 is implicated in various cancers, making it an attractive therapeutic target. This comparison guide synthesizes available in vivo data for both compounds to aid researchers, scientists, and drug development professionals in understanding their relative preclinical performance.

Mechanism of Action: Targeting the SHP2 Signaling Pathway

IACS-15414 and TNO155 function by binding to an allosteric site on the SHP2 protein, stabilizing it in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is frequently hyperactivated in cancer, driving tumor cell proliferation and survival. By blocking SHP2, these inhibitors effectively suppress this oncogenic signaling.[1][2]





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Fig. 1: Simplified SHP2 Signaling Pathway and Inhibition.



In Vivo Efficacy: A Head-to-Head Look

Direct comparative in vivo studies between IACS-15414 and TNO155 as single agents are not readily available in published literature. However, data from separate preclinical studies provide insights into their individual efficacy.

IACS-15414: Potent but Less Quantified In Vivo Activity

IACS-15414 has been reported to be a potent and orally bioavailable SHP2 inhibitor that effectively suppresses the MAPK pathway and tumor growth in RTK-activated and KRAS-mutant xenograft models in vivo.[1][3] While its high potency is emphasized, specific quantitative data on tumor growth inhibition (TGI) from single-agent studies in various xenograft models are not detailed in the currently available search results.

TNO155: Quantified Efficacy in Multiple Xenograft Models

TNO155 has demonstrated clear in vivo efficacy in several preclinical models, with more extensive quantitative data available.

Neuroblastoma Xenograft Model: In a study using a Kelly (ALK-F1174L mutant) neuroblastoma xenograft model, TNO155 administered as a single agent at a high dose (10 mg/kg, twice daily) resulted in moderate tumor growth inhibition.[4][5] At a lower dose (7.5 mg/kg, twice daily), single-agent TNO155 also showed a partial reduction in tumor growth.[4]

Colon Cancer Xenograft Model: In an HT-29 (BRAF V600E mutant) human colon cancer xenograft model, TNO155 administered as a monotherapy at 20 mg/kg twice daily resulted in moderate tumor growth inhibition.[6]

Comparative Data Summary

The following tables summarize the available quantitative data on the in vivo efficacy and pharmacokinetic profiles of IACS-15414 and TNO155.

Table 1: In Vivo Efficacy of IACS-15414 and TNO155 (Single Agent)



Compound	Cancer Model	Xenograft Type	Dosing Regimen	Tumor Growth Inhibition (TGI)	Source
IACS-15414	RTK- activated & KRAS-mutant	Not Specified	Not Specified	Potent Inhibition (quantitative data not available)	[1][3]
TNO155	Neuroblasto ma (Kelly)	Subcutaneou s	10 mg/kg, BID	Moderate	[4][5]
TNO155	Neuroblasto ma (Kelly)	Subcutaneou s	7.5 mg/kg, BID	Partial	[4]
TNO155	Colon Cancer (HT-29)	Subcutaneou s	20 mg/kg, BID	Moderate	[6]

Table 2: Comparative Pharmacokinetics

Parameter	IACS-15414	TNO155	Source
Species	Mouse	Mouse	[1][5]
Oral Bioavailability	Optimal (quantitative data not available)	78%	[1][5]
Clearance	Not Specified	24 mL/min/kg	[5]
Volume of Distribution	Not Specified	3 L/kg	[5]
Half-life	Not Specified	2 hours	[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings.



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TNO155 in Neuroblastoma Xenograft Model

Animal Model: Female NOD/SCID mice (6-8 weeks old).[5]

Tumor Implantation: 5×10^6 Kelly cells in a 0.1 mL suspension containing 50% Matrigel in PBS were injected subcutaneously into the right flank.[5]

Treatment: When tumors reached a volume of 60-100 mm³, mice were randomized into treatment groups. TNO155 was administered by oral gavage twice daily at doses of 7.5 mg/kg or 10 mg/kg.[4][5]

Tumor Measurement: Tumor volumes were monitored at least twice a week using calipers and calculated with the formula: (width² x length)/2.[3]



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Fig. 2: Experimental workflow for TNO155 in vivo study.

IACS-15414 In Vivo Studies

While specific in vivo experimental protocols for **IACS-15414** single-agent efficacy studies are not detailed in the provided search results, a general methodology for establishing xenograft models is described.

General Xenograft Protocol:

- Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media.[7][8]
- Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used.[3][9]



- Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[3][9]
- Tumor Growth and Measurement: Tumors are allowed to establish and grow to a palpable size before treatment initiation. Tumor volume is measured regularly with calipers.[3][9]
- Treatment: The investigational drug (e.g., IACS-15414) is administered orally or via another appropriate route according to the study design.[1]

Conclusion

Both IACS-15414 and TNO155 are promising SHP2 inhibitors with demonstrated in vivo antitumor activity. The available data for TNO155 provides a more detailed quantitative picture of its single-agent efficacy in specific preclinical models, particularly in neuroblastoma. For IACS-15414, while its potency is highlighted, a lack of publicly available, detailed quantitative in vivo data and specific experimental protocols for single-agent studies makes a direct, robust comparison with TNO155 challenging at this time. Further publication of detailed preclinical data for IACS-15414 will be crucial for a more comprehensive comparative assessment. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed information on these compounds.

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